1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene
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Overview
Description
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene is an aromatic compound with a triphenylene core. This compound is notable for its structural complexity and the presence of multiple chlorine atoms, which can influence its chemical reactivity and potential applications. It is used in various scientific research fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene typically involves a palladium-catalyzed annulative dimerization of o-iodobiaryl compounds. This method includes double C−I and C−H bond cleavage steps . The reaction conditions are relatively simple, requiring neither a ligand nor an oxidant, and the reaction tolerates a wide range of coupling partners without compromising efficiency or scalability .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic strategy mentioned above can be adapted for large-scale production due to its straightforward nature and the absence of complex reagents or conditions .
Chemical Reactions Analysis
Types of Reactions
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Aryl Coupling Reactions: The compound can participate in aryl coupling reactions, such as those involving arylboronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts and arylboronic acids. The reactions are typically carried out under mild conditions, which helps in maintaining the integrity of the triphenylene core .
Major Products
The major products formed from these reactions include fully fused, small graphene nanoribbons, which are of significant interest in materials science and nanotechnology .
Scientific Research Applications
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene has several scientific research applications:
Materials Science:
Organic Electronics: The compound’s unique structure makes it suitable for use in organic electronic devices, such as field-effect transistors.
Chemistry: It serves as a building block for the synthesis of more complex aromatic compounds.
Mechanism of Action
The mechanism of action of 1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The chlorine atoms can be substituted or coupled with other groups, leading to the formation of new compounds with unique properties . The molecular targets and pathways involved in these reactions are primarily related to the formation of extended π-systems and the stabilization of the triphenylene core .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): This compound is structurally similar but has different applications, primarily as an insecticide.
2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene: This compound has a similar triphenylene core but with different substituents, leading to different chemical properties and applications.
Properties
Molecular Formula |
C24H12Cl4 |
---|---|
Molecular Weight |
442.2 g/mol |
IUPAC Name |
1,6,11-trichloro-4-(4-chlorophenyl)triphenylene |
InChI |
InChI=1S/C24H12Cl4/c25-14-3-1-13(2-4-14)17-9-10-22(28)24-21-12-16(27)6-8-19(21)18-7-5-15(26)11-20(18)23(17)24/h1-12H |
InChI Key |
BDLLMPYKTLMZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C4=C(C=CC(=C4)Cl)C5=C(C3=C(C=C2)Cl)C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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